REACTION_SMILES
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[Br:1][c:2]1[cH:3][n:4][c:5]2[n:6]1[n:7][c:8]([Cl:11])[cH:9][cH:10]2.[CH3:23][OH:24].[Cl:20][CH2:21][Cl:22].[NH4+:26].[OH-:25].[n:12]1[cH:13][c:14]([CH2:18][NH2:19])[cH:15][cH:16][cH:17]1>>[Br:1][c:2]1[cH:3][n:4][c:5]2[n:6]1[n:7][c:8]([NH:19][CH2:18][c:14]1[cH:13][n:12][cH:17][cH:16][cH:15]1)[cH:9][cH:10]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccc2ncc(Br)n2n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NCc1cccnc1
|
Name
|
|
Type
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product
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Smiles
|
Brc1cnc2ccc(NCc3cccnc3)nn12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |